molecular formula C9H7NO3 B3360170 Benzofuran, 3-methyl-5-nitro- CAS No. 88521-67-9

Benzofuran, 3-methyl-5-nitro-

Cat. No.: B3360170
CAS No.: 88521-67-9
M. Wt: 177.16 g/mol
InChI Key: SXLMAPJOAHBIJZ-UHFFFAOYSA-N
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Description

Benzofuran, 3-methyl-5-nitro- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is characterized by the presence of a methyl group at the 3-position and a nitro group at the 5-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran, 3-methyl-5-nitro- typically involves the nitration of 3-methylbenzofuran. One common method is the electrophilic nitration of 3-methylbenzofuran using nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product .

Another approach involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines as starting materials.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 3-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of benzofuran, 3-methyl-5-nitro- is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Benzofuran, 3-methyl-5-nitro- can be compared with other benzofuran derivatives, such as:

The uniqueness of benzofuran, 3-methyl-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

3-methyl-5-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLMAPJOAHBIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523011
Record name 3-Methyl-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88521-67-9
Record name 3-Methyl-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran, 3-methyl-5-nitro-
Reactant of Route 2
Benzofuran, 3-methyl-5-nitro-
Reactant of Route 3
Benzofuran, 3-methyl-5-nitro-
Reactant of Route 4
Benzofuran, 3-methyl-5-nitro-
Reactant of Route 5
Benzofuran, 3-methyl-5-nitro-
Reactant of Route 6
Benzofuran, 3-methyl-5-nitro-

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